molecular formula C12H12O2 B1388478 7-Allyl-6-hydroxy-1-indanone CAS No. 320574-77-4

7-Allyl-6-hydroxy-1-indanone

Cat. No.: B1388478
CAS No.: 320574-77-4
M. Wt: 188.22 g/mol
InChI Key: DWEZHGHBZJSUQQ-UHFFFAOYSA-N
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Description

7-Allyl-6-hydroxy-1-indanone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Biological Activity

7-Allyl-6-hydroxy-1-indanone (CAS No. 320574-77-4) is a compound belonging to the indanone family, characterized by a bicyclic structure that includes an allyl group and a hydroxyl group. This unique configuration endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 188.22 g/mol
  • Structural Features :
    • Indanone core structure
    • Hydroxyl group at the 6-position
    • Allyl group at the 7-position

Biological Activities

Research into the biological activities of this compound suggests several promising areas:

1. Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, indanone derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division. A related compound demonstrated an IC50 value between 0.17–0.6 µM against multiple human cancer cell lines, including HeLa and A549 cells .

2. Anti-inflammatory Effects

The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory pathways. Similar indanones have shown anti-inflammatory properties in vitro, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.

3. Antioxidant Activity

Compounds with indanone structures are known for their antioxidant capabilities, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with chronic diseases.

The mechanism of action for this compound involves interactions with key biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are vital in neurodegenerative disease treatment, such as Alzheimer’s disease.
  • Tubulin Interaction : The compound may interfere with microtubule dynamics by binding to tubulin, thus affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activities associated with structural variations within the indanone class:

Compound NameStructure FeaturesBiological Activity
6-Hydroxy-1-indanoneHydroxyl group at position 6Inhibitory activity against cholinesterases
5-Hydroxy-1-indanoneHydroxyl group at position 5Antioxidant properties
7-Methyl-6-hydroxy-1-indanoneMethyl group at position 7Antimicrobial activity
This compound Allyl and hydroxyl groupsPotential anticancer and anti-inflammatory effects

Case Studies and Research Findings

Several studies provide insights into the biological activities of related indanones:

  • Antiproliferative Activity : Research has demonstrated that certain indanones can effectively block tubulin polymerization, leading to cytotoxic effects on multidrug-resistant cancer cells with IC50 values as low as 0.010.01 µM .
  • Inhibition Studies : A study indicated that derivatives of indanones possess significant inhibitory effects on enzymes involved in metabolic pathways, showcasing their potential as drug candidates for various diseases .
  • Natural Product Analogues : Investigations into naturally occurring indanones suggest that synthetic analogues like this compound could mimic beneficial properties found in plants known for their medicinal uses.

Properties

IUPAC Name

6-hydroxy-7-prop-2-enyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-9-10(13)6-4-8-5-7-11(14)12(8)9/h2,4,6,13H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEZHGHBZJSUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670642
Record name 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320574-77-4
Record name 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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